2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
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Description
The compound “2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is a type of isoquinoline alkaloid . These types of compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mechanism of Action
Target of Action
Compounds containing the 1,2,3,4-tetrahydroisoquinoline sulfonyl group have been suggested to have potential as antisense therapeutic agents . Antisense therapy involves the use of oligonucleotides that bind to specific RNA targets, thereby modulating gene expression .
Mode of Action
It is suggested that the compound may interact with its targets through complementary binding . This interaction could result in changes in gene expression, potentially inhibiting the function of the target RNA .
Biochemical Pathways
Given its potential role as an antisense therapeutic agent, it may be involved in the regulation of gene expression pathways .
Result of Action
As a potential antisense therapeutic agent, it may modulate gene expression, leading to changes in cellular function .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-8-4-3-7-16(17)18(22)20-10-12-25(23,24)21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRWOIBHGOHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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